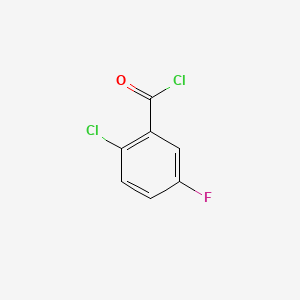

2-Chloro-5-fluorobenzoyl chloride

Description

The exact mass of the compound 2-Chloro-5-fluorobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-fluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZSJPBASHYOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373935 | |

| Record name | 2-Chloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-51-6 | |

| Record name | 2-Chloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-fluorobenzoyl chloride CAS number

An In-Depth Technical Guide to 2-Chloro-5-fluorobenzoyl chloride (CAS No: 21900-51-6)

Introduction

2-Chloro-5-fluorobenzoyl chloride, identified by the CAS number 21900-51-6, is a highly reactive acyl chloride compound.[1][2][3][4] Its molecular structure, featuring a benzene ring substituted with chlorine and fluorine atoms and a reactive benzoyl chloride group, makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive technical overview of its properties, synthesis, handling, and applications, particularly for professionals in the fields of chemical research and pharmaceutical development. The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a strategic building block in medicinal chemistry.

Physicochemical and Spectroscopic Data

2-Chloro-5-fluorobenzoyl chloride is a substance that typically appears as a liquid or solid.[5] It is characterized by a pungent odor and is generally insoluble in water; in fact, it reacts with water.[1][5]

| Property | Value | Source(s) |

| CAS Number | 21900-51-6 | [2][3][4][6] |

| Molecular Formula | C7H3Cl2FO | [1][2][3] |

| Molecular Weight | 193.00 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Boiling Point | 213.7°C at 760 mmHg | [5] |

| Melting Point | 79-82°C | [7] |

| Density | 1.462 g/cm³ | [5] |

| Flash Point | 83°C | [5] |

| Solubility | Insoluble and reacts with water | [1][5] |

Synthesis and Reaction Mechanism

The synthesis of acyl chlorides like 2-Chloro-5-fluorobenzoyl chloride is most commonly achieved by the chlorination of the corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid. This conversion is a cornerstone of organic synthesis, enabling the activation of the carboxylic acid group for subsequent reactions.

General Synthetic Pathway

The standard laboratory and industrial method involves treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Caption: General synthesis of 2-Chloro-5-fluorobenzoyl chloride.

Experimental Protocol: Synthesis from Carboxylic Acid

-

Preparation : In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 2-chloro-5-fluorobenzoic acid.

-

Reagent Addition : Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction : Heat the mixture to reflux (approximately 70-80°C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Purification : After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-Chloro-5-fluorobenzoyl chloride can be further purified by vacuum distillation.

Causality Behind Experimental Choices:

-

Anhydrous Conditions : The reaction must be carried out under strictly anhydrous (moisture-free) conditions because both the thionyl chloride reactant and the acyl chloride product will react violently with water.[1]

-

Excess Thionyl Chloride : Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and allows it to also serve as the reaction solvent.

-

Reflux : Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reactivity, Storage, and Handling

2-Chloro-5-fluorobenzoyl chloride's high reactivity is central to its utility. The carbon atom in the carbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles.

Key Reactions and Incompatible Materials

This compound reacts exothermically, and sometimes violently, with nucleophilic reagents. It is crucial to avoid contact with the following substances:

| Incompatible Material | Reaction Outcome |

| Water | Vigorous reaction generating heat and hydrogen chloride gas.[1] |

| Alcohols | Forms esters. |

| Amines | Forms amides. |

| Strong Bases | Can cause rapid and hazardous decomposition.[1] |

| Oxidizing Agents | Potential for vigorous reaction.[1] |

Protocol for Safe Handling and Storage

Given its hazardous nature, strict safety protocols must be followed.

-

Engineering Controls : Always handle this chemical within a certified chemical fume hood.[1] Ensure an emergency eye wash station and safety shower are immediately accessible.[1]

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1] The container should be kept under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[1]

Applications in Drug Discovery and Development

Acyl chlorides are fundamental building blocks in the pharmaceutical industry. 2-Chloro-5-fluorobenzoyl chloride serves as a key intermediate for introducing the 2-chloro-5-fluorobenzoyl moiety into a larger molecule, a common strategy in drug design. Halogenated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[8][9]

Role as a Pharmaceutical Building Block

The primary application of this compound is in acylation reactions, particularly for the formation of amide and ester bonds. These bonds are fundamental linkages in a vast number of active pharmaceutical ingredients (APIs). The presence of the chlorine and fluorine atoms can enhance the pharmacological properties of the final API, including its binding affinity, metabolic stability, and membrane permeability. For instance, similar halogenated benzoyl chlorides are used in the synthesis of central nervous system agents and broad-spectrum antibiotics.[10]

Caption: Use of 2-Chloro-5-fluorobenzoyl chloride in amide synthesis.

Safety and Toxicology

This compound is classified as hazardous and requires careful handling. It causes severe skin burns and serious eye damage and may also cause respiratory irritation.[1][5]

| Hazard Class | GHS Statement |

| Skin Corrosion | H314: Causes severe skin burns and eye damage[1][11] |

| Eye Damage | H318: Causes serious eye damage[1] |

| Target Organ Toxicity | H335: May cause respiratory irritation[1] |

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1] Seek immediate medical attention.[1]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.

-

Ingestion : Rinse mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.

Conclusion

2-Chloro-5-fluorobenzoyl chloride (CAS: 21900-51-6) is a pivotal chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its high reactivity, stemming from the acyl chloride group, combined with the specific halogenation pattern on the aromatic ring, provides a versatile tool for researchers and drug development professionals. However, its hazardous nature necessitates stringent adherence to safety and handling protocols. A thorough understanding of its chemical properties, reactivity, and safety requirements is essential for its effective and safe utilization in creating novel and complex molecules.

References

-

P&S Chemicals. (n.d.). Product information, 2-Chloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

Chemdad. (n.d.). 2-CHLORO-5-FLUOROBENZOYL CHLORIDE. Retrieved from [Link]

-

Singh, R. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 195-233. Retrieved from [Link]

-

Singh, R. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. 21900-51-6 Cas No. | 2-Chloro-5-fluorobenzoyl chloride | Apollo [store.apolloscientific.co.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-CHLORO-5-FLUOROBENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 7. 2-CHLORO-5-FLUOROBENZOYL CHLORIDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Chloro-5-fluorobenzoyl Chloride for Researchers and Drug Development Professionals

Abstract: 2-Chloro-5-fluorobenzoyl chloride (CAS No. 21900-51-6) is a pivotal chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a reactive acyl chloride group and halogen substituents, offers a versatile platform for constructing complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, molecular weight determination, synthesis protocols, analytical characterization, and critical applications, with a focus on its role in drug development. Furthermore, it details essential safety and handling procedures to ensure its proper use in a laboratory and industrial setting.

Core Physicochemical Properties and Molecular Weight

2-Chloro-5-fluorobenzoyl chloride is a substituted aromatic acyl chloride. At room temperature, it typically appears as a colorless to pale yellow liquid with a pungent odor[1]. The presence of both chlorine and fluorine atoms on the benzene ring significantly influences its reactivity and the properties of its derivatives.

Molecular Weight Determination

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical synthesis. It is derived from its molecular formula, which for 2-Chloro-5-fluorobenzoyl chloride is C₇H₃Cl₂FO[2][3][4].

The molecular weight is calculated by summing the atomic weights of each constituent atom:

-

Carbon (C): 7 atoms × 12.011 amu = 84.077 amu

-

Hydrogen (H): 3 atoms × 1.008 amu = 3.024 amu

-

Chlorine (Cl): 2 atoms × 35.453 amu = 70.906 amu

-

Fluorine (F): 1 atom × 18.998 amu = 18.998 amu

-

Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

Total Molecular Weight = 193.004 amu

This value is commonly rounded to 193.00 g/mol or 193.01 g/mol in commercial and research contexts[3][5].

Key Physical and Chemical Data

A summary of the essential physicochemical properties is presented below for quick reference. These parameters are critical for designing reaction conditions, purification procedures, and safe storage protocols.

| Property | Value | Source(s) |

| CAS Number | 21900-51-6 | [2][3] |

| Molecular Formula | C₇H₃Cl₂FO | [2][3][4] |

| Molecular Weight | 193.00 g/mol | [3][5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 213.7 °C at 760 mmHg | [1] |

| Density | 1.462 g/cm³ | [1] |

| Flash Point | 83 °C | [1] |

| Reactivity | Reacts violently with water, alcohols, strong bases, and oxidizing agents. | [2][7] |

Synthesis and Reaction Mechanisms

Understanding the synthesis of 2-Chloro-5-fluorobenzoyl chloride is crucial for its application. While multiple specific industrial methods exist, a common conceptual pathway involves the chlorination and acylation of a substituted fluorobenzene precursor.

A generalized approach often starts with a related benzoic acid, which is then converted to the acyl chloride. For instance, 2-chloro-5-fluorobenzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Causality in Reagent Choice: Thionyl chloride is frequently chosen for this transformation due to its efficacy and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

Caption: Generalized synthesis workflow for 2-Chloro-5-fluorobenzoyl chloride.

Spectroscopic and Analytical Characterization

For quality control and reaction monitoring, researchers rely on various spectroscopic techniques to confirm the structure and purity of 2-Chloro-5-fluorobenzoyl chloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns dictated by the chlorine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the acyl chloride (typically 165-170 ppm) and distinct signals for the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O (carbonyl) stretch in an acyl chloride is expected around 1750-1800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight (193 m/z). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

Self-Validating Protocol: Purity Assessment by GC-MS

A gas chromatography-mass spectrometry (GC-MS) analysis provides a self-validating system for both purity and identity.

-

Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable volatile solvent (e.g., dichloromethane).

-

GC Separation: Inject the sample onto a GC equipped with a non-polar or medium-polarity capillary column. The resulting chromatogram should ideally show a single major peak, indicating high purity. The retention time of this peak serves as an initial identifier.

-

MS Identification: The mass spectrometer coupled to the GC will provide a mass spectrum for the eluting peak. This spectrum must match the expected fragmentation pattern and molecular ion of 2-Chloro-5-fluorobenzoyl chloride, confirming its identity. The integration of the peak area in the chromatogram provides a quantitative measure of purity.

Applications in Medicinal Chemistry and Drug Development

The primary value of 2-Chloro-5-fluorobenzoyl chloride lies in its role as a reactive building block. The acyl chloride group is a potent electrophile, readily reacting with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This reactivity is harnessed to introduce the 2-chloro-5-fluorobenzoyl moiety into larger molecules.

This compound and its isomers are important intermediates in the synthesis of fluoroquinolone antibiotics and certain antipsychotic drugs[8][9]. For instance, similar substituted benzoyl chlorides are used in Friedel-Crafts acylation reactions to create key benzophenone intermediates, which are precursors to benzodiazepines and other central nervous system (CNS) active agents[10].

Example Workflow: Amide Synthesis

The reaction with an amine to form an amide is a cornerstone of its application in drug synthesis.

Caption: Reaction scheme for amide synthesis using 2-Chloro-5-fluorobenzoyl chloride.

Safety, Handling, and Storage

Due to its reactivity, 2-Chloro-5-fluorobenzoyl chloride presents significant hazards and must be handled with care.

5.1. Hazard Identification

-

Corrosive: Causes severe skin burns and serious eye damage[2][11].

-

Respiratory Irritant: May cause respiratory irritation[2].

-

Water Reactive: Reacts violently with water, liberating toxic hydrogen chloride gas[7][12].

5.2. Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[2].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield)[2][12].

-

Incompatible Materials: Keep away from water, moisture, strong bases, alcohols, and oxidizing agents[2].

5.3. Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[13]. The container should be kept away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-5-fluorobenzoyl chloride, with a molecular weight of 193.01 g/mol , is more than a simple chemical. It is a highly reactive and versatile intermediate that is indispensable in the fields of pharmaceutical and agrochemical synthesis. Its proper use requires a thorough understanding of its chemical properties, reactivity, and associated hazards. This guide has provided a technical framework for researchers and drug development professionals to effectively and safely utilize this compound in their synthetic endeavors, from stoichiometric calculations based on its molecular weight to the synthesis of novel, high-value molecules.

References

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 2-Chloro-5-fluorobenzoyl chloride. Retrieved from SynQuest Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhLphlJKTr5pJpVHjpwv2j1gvK4pMs4_JTY8rG23yLm5kx8Pl-3ndsGlOqHQ7rExVLJk8XVm7CZnAFcYFgUeNtDh5i6pQWIyOLL08_9GSVSRTuoQxsoF9jBae0RHj8rEzl9J_uKIXhZFY5r5v71H75xyphCaFNWwfESSYCjoBzCdRUNi6GoM1zf9SR63UlNg8=]

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-5-fluorobenzoyl chloride. SCBT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6z2Qi-VXlJhPDdrqxLrjPvb5fQRNzPgwCwHAKl2wGbSveeUvfP06up2bt5HI8iBCBeNN6bjkutTgLC15j6AVLQHBF_VnCF6s6qzwF5EYpJfv4jstRgL15Kqx4soPYPy7IeXa063o0Tq5uL5q4JH5ufTQi49kP3DGnIGsybE4=]

- MOLBASE. (n.d.). 2-Chloro-5-fluorobenzoyl chloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIdxusAvB_WTBeYBwBu2b1nyYPO1x-kXDR-rmG-xoHrmj2F7cJ_KtRh3zpVmmquw4jbvBZmn4rhAXWz_fbCwlF3Yx9TR9n1_zs6m9WIXH-duGiFSLDujmR0FIhNcD4M-YFKMnoJHRsxzTKBt7B4D5DM0s4Aa9szes7sZHJ4VcIJA==]

- Zhejiang Benli Tech Co Ltd. (2021). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJEaVYZGPlaeU6zTm5PP9ecocvPlgNZC0K9F1-VAza0xuS3UCZdNyjRzOricaSvDjPCYjm4q2bfnFMXnbmDpUNYqbzK571wecHZBBQHsXp84chuoIz9PqgLNrgr1rezOLbJv1AzTxLT2g=]

- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw7MQYiHv00TpvODIvleTWpYE7evNrJ6QPMbCdyIJhPoYEnXf5ckVU9c7XmrdPGgHImWIx4djUauHYeaG-hRGpQOfCl5ta2V_jPGLBaj2CP-FNsJnk5PAmu4Qnp-aYPq-OqzZUWjvRvlCPekM=]

- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPGVnc9b82bN_Zw0ldW8qIZAuDdhEsumwEMjqdjbkPykXFCOqbFvZUJBenAZNnNypG9dwTScBA3DVgPrBHAAw5ziM6owlbplz5995gdgPtfin4tFvW-bpRAif57xeYQTKiZFMxLLd21oXCBWU=]

- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuppnjKIN7GnVQKamo3Y9219vK0WXiCruOCVbCdE1C_lZx6HMTwAVcBaOG90n9RSADVhsSRI-DWh2AwhJY2bBXNFauPYk0A6-BIglALTkpD3Y5XrizMb9KDmaONaa2pnc9PB0vvzN0zHijrTY68spKBqZmcst577vI8-mcNkLmG4L04AgnjfQZwrDa]

- PubChem. (n.d.). 2-Fluorobenzoyl chloride. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhr9CZoeJAln4TwlP506lJeqQd1yWt4jOTDEHRrsZzjbaSFH__mBUd0dJcc5_2qt1JAy2YqbDa-fXMadjfijH3E2aM8PRq_ho0vyuA08QVqgV-5yy0WmABwnbvyFfBTCJ1k-psnhghdWhZrY4WTwwM0NWgFlJnSwhtKDGzfQ==]

- BenchChem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8GY5Q64Y9UDMk0UESKQ3g4pRUzw_nt1OY63GoX9ltEI7ibieci1fsStsOvhVcWBtdgNMclhbEel-cwyRJRSVG0Cm7D0QVxjIPZiSIvZZaTDjOhO2D3ZYIk3_5G9MkPt13ddQk2ENYbrhOgD_hdEmq0Afpi0rwepldhF7-dZzvnf5BCNU0sbC5vBp2gqcTXRf0ruuzXxFwvbaTSgZM0WlGxd8GdTDJ3y6n9JQTisegJGyMqwTwvJfTkDjLvw==]

- Guidechem. (n.d.). CAS 21900-51-6 | 2-CHLORO-5-FLUOROBENZOYL CHLORIDE supply. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX1COt8cSIqgiTvJQkLcbshu7Pjv7troRkosMyI3c5BsYyAVysC2xzphVEn_etw7dGaILgGWy-Cf19yM9du-loMELPfsK_q9ouwMv9ilQle7FGHr4e9xadk8OA6W_IDLJ1qqaaCkU0hTJxGA==]

- PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIFxHxNBee6bny1Fxx-4oqDLyhkE_Rtl52x6vbCHYFvViJV5KbDhTOFKQLO5a5iy0at71SgMDlXUE-rDcvZQxBXsOkCRNCyAOyjfGB363t7dNTHsWgxsVPmLR4AH__pMwFNCL69d8FQjYKyT5eUV8L0WkmLwI6fGSINE4VsrWdBNGHp1TcoeSGPJs=]

- Sigma-Aldrich. (n.d.). 5-Chloro-2-fluorobenzoyl chloride 97%. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTDPg5iPSgXn6MV4xOG-qic1cUz8r79cgaa_vep3_LHJq6gTGMs0QJ6ymDpLGvv_HCuhPZEHowQDVJ9VlqsCO2sD-zWBMBMSb3K7NYbzjgHU-ZppO9QwMxe6M-3MRxhXj4meQtM7X9oyTu-k8jlbyY9jYYjQ==]

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2,4-DICHLORO-5-FLUOROBENZOYL CHLORIDE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG78DZ6HwV9sgv6F9AaM8yhEnfhLY5Ud55a_2pej8h4aAxBieIqwmEac1H8mUjLuQDvKJf262oroMXI1N87D66jCbWwk5LchFJifBzFrETB3dsPdLcMWIG8vUlHZMV4s9KJrhhXlvzRfKMz0Md2x_r4ItL-NoAvV6JyyXwbQiSaxSIOsQ==]

- P&S Chemicals. (n.d.). Product information, 2-Chloro-5-fluorobenzoyl chloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVOa8AYrBG0onf-ksbHWy2yqQCYxbf5xhz5E7bYmIYyz1rLFwXk_qi6HiCtrJ2oa3nn09xRiNlJkp2L8gMugIBcWaUsxjCo89-FNvcG7zZuBnsnlYOJgJUuQbfJHsq8SNNbwy4lKJyNkW37_DVe4zJnxawQTpctOBNGDsS2gzCg3D-9QOQhw==]

- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Chloro-2-fluorobenzoyl chloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUNoUyHDaoV5MZcBu3ajDZFKyoO9cAJzaf6qF-1ntcqsvkEOK34u8KwMm2RCY_mnFL59Pek5zwxojweUeRxP3Lib6b3VXGWeOAq2c3UTiToffYNm7uTg4RHSUXrYktjF3HrUT22yaNlyawPPBkUS2xpQSOM5hf9M2AKD1kbh1jibURsg4s2N1Jv-MikceZ9wGPlXYBFXhipQ9oB-x4UZIFJCHPLTcJgYPUDvfSeleMQ0n_Cr7PvoPgwhhXJUbICq6l2SmkHYbrsZXW1dZwcOgHDO59Qkgu]

- BLD Pharm. (n.d.). 2-Chloro-5-fluorobenzoyl chloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECQlTIabq_yhaSPztW3D4pjybZr8HJpzyyuE6ItW_yY9yFovyYpxvuzPXh6KnkiW9GclPqHIc13ZISHPdV-br5dTMQTd_TZVHpSmG6DiYUCia5Jhn_GULJZTVIfMFQLxmNI-KbO9-Bl9Fy_Rs=]

- ECHEMI. (n.d.). 2-CHLORO-5-FLUOROBENZOYL CHLORIDE Formula. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf9Yz9JGg-YU7uo576bjpV4KiqzAR8_Cg2SAzm-Bcgl7xyeQj6cSnhqvgn0vnFOMp5R84pTPs5iTuj_Xbdy0skXpJtOXX6b6DPBRIApUTizzAEQ5QEgqNRT4N923PUSFCN_DFdnuPWZhNHbe8aWgXYRESkaxPeYhec9PHDnEqV5Ve24DVoV69m7Jd2VWIbekk=]

- Fisher Scientific. (2024, February 11). Safety Data Sheet: 5-Chloro-2-fluorobenzoyl chloride. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIx_YF4yPBc3w8QLkjKH9KPoujm8PxDbohRaWFQuqpR9ba9-PRp8e_MWSo9fq4q82MFc8I1rB-i6_ouIhj5hOQvRwDWj4aSWShG8NoBZnDr_aJdmyVIZj6OR39POW-LpEBiOIJDkMaOiZOmBqOROHVu2Bs2yf-jJxwxI6N0YMvHy2Tmqrlxy8WMVJfipM=]

Sources

- 1. Page loading... [guidechem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 2-Chloro-5-fluorobenzoyl chloride-Molbase [molbase.com]

- 6. 5-氯-2-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.ie [fishersci.ie]

- 8. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. cleanchemlab.com [cleanchemlab.com]

2-Chloro-5-fluorobenzoyl chloride structure

An In-depth Technical Guide to 2-Chloro-5-fluorobenzoyl Chloride: Structure, Synthesis, and Applications

Introduction

2-Chloro-5-fluorobenzoyl chloride, identified by the CAS Number 21900-51-6, is a pivotal chemical intermediate in the synthesis of a wide range of complex organic molecules.[1][2][3] Its unique structural arrangement, featuring a reactive acyl chloride group and halogen substituents on the aromatic ring, makes it a versatile building block for researchers, scientists, and professionals in drug development and agrochemical industries.[2][4] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, with a focus on the scientific principles that underpin its utility.

Molecular Structure and Physicochemical Properties

The structure of 2-Chloro-5-fluorobenzoyl chloride consists of a benzene ring substituted with a chlorine atom at the ortho position, a fluorine atom at the meta position relative to the benzoyl chloride group.[2] This substitution pattern is crucial to its reactivity and its utility in directing the synthesis of specific isomers of larger molecules.

Data Presentation: Physicochemical Properties of 2-Chloro-5-fluorobenzoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 21900-51-6 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2][3][5] |

| Molecular Weight | 193.00 g/mol | [3][5][6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 213.7°C at 760 mmHg | [2] |

| Density | 1.462 g/cm³ | [2] |

| Flash Point | 83°C | [2] |

| SMILES Code | O=C(Cl)C1=CC(F)=CC=C1Cl | [7] |

Reactivity and Mechanistic Insights

The chemical behavior of 2-Chloro-5-fluorobenzoyl chloride is dominated by the highly electrophilic carbon atom of the acyl chloride group (-COCl). This reactivity is further modulated by the electronic effects of the halogen substituents on the aromatic ring.

The acyl chloride is highly susceptible to nucleophilic acyl substitution. It readily reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. This reactivity is the cornerstone of its application in synthesis, allowing for the introduction of the 2-chloro-5-fluorobenzoyl moiety into a target molecule.[2]

The chlorine and fluorine atoms are electron-withdrawing groups, which increases the electrophilicity of the acyl chloride carbon, making it more reactive towards nucleophiles.[8] This is a key consideration for reaction kinetics and catalyst selection in synthetic protocols.

Causality in Reactivity:

-

Reaction with Water: It reacts with water, potentially violently, to generate hydrogen chloride gas and 2-chloro-5-fluorobenzoic acid.[1][9] This hydrolytic instability necessitates handling under anhydrous conditions.

-

Incompatibility with Bases: Strong bases can deprotonate any trace amounts of water, leading to a vigorous reaction, or directly attack the acyl chloride.[1]

-

Thermal Decomposition: When heated, it can decompose to produce hazardous gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1][9]

Synthesis Protocol

While various synthetic routes exist, a common approach involves the acylation of a substituted benzene derivative. The following protocol is a representative example based on established chemical principles, such as the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride (A related structural isomer)

Note: Specific protocols for 2-Chloro-5-fluorobenzoyl chloride are proprietary. This illustrates a general, analogous industrial synthesis for a closely related compound, highlighting the core chemical transformations.

-

Reaction Setup: A reactor is charged with 2,4-dichlorofluorobenzene, which serves as the starting material. Carbon tetrachloride is added as both a reagent and a solvent.[10]

-

Catalysis: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is introduced to the mixture.[10] The catalyst activates the carbon tetrachloride for the electrophilic aromatic substitution reaction.

-

Friedel-Crafts Reaction: The mixture is heated (e.g., to 70°C) to initiate the Friedel-Crafts reaction, which attaches a trichloromethyl group to the benzene ring.[10] The reaction progress is monitored until the starting material is consumed.

-

Hydrolysis: After cooling, water is carefully added to the reaction mixture. This step hydrolyzes the trichloromethyl intermediate to a carboxylic acid.[11]

-

Acylation: The resulting carboxylic acid is then converted to the final acyl chloride product. This is typically achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or bis(trichloromethyl)carbonate.[11][12]

-

Purification: The final product, 2,4-dichloro-5-fluorobenzoyl chloride, is isolated and purified, often through reduced pressure distillation.[4][12]

Trustworthiness and Validation: Each step of this process is a well-established, fundamental organic reaction. The choice of a Lewis acid is critical for the initial C-C bond formation. The subsequent hydrolysis and chlorination steps are standard procedures for converting an alkylated benzene into a benzoyl chloride. The yield and purity of the final product validate the efficiency of the chosen conditions. A patent for this process reports a total yield of over 88%.[10]

Visualization: Synthesis Workflow

Caption: A generalized workflow for the synthesis of halogenated benzoyl chlorides.

Applications in Drug Discovery and Agrochemicals

2-Chloro-5-fluorobenzoyl chloride is not an end product but a crucial intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules that have biological activity.

-

Pharmaceuticals: It is a key building block in the synthesis of various pharmaceutical compounds.[2] The 2-chloro-5-fluorobenzoyl group can be found in the core structures of drugs, including some quinolone antibiotics and antipsychotic agents.[4] The presence of chlorine and fluorine can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity to its target protein.[13][14][15]

-

Agrochemicals: In the agrochemical sector, this compound serves as a reactive intermediate for producing modern herbicides, insecticides, and fungicides.[2] The resulting products contribute to effective crop protection.

Visualization: Role as a Core Building Block

Caption: Role of 2-Chloro-5-fluorobenzoyl chloride as a key synthetic intermediate.

Safety, Handling, and Storage

Given its reactivity, handling 2-Chloro-5-fluorobenzoyl chloride requires strict adherence to safety protocols.

-

Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[1][6] It may also cause respiratory irritation.[1] It reacts with water to generate toxic hydrogen chloride gas.[1][16]

-

Handling:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][17]

-

Appropriate Personal Protective Equipment (PPE) is mandatory. This includes chemical-resistant gloves, chemical safety goggles, and a face shield.[1][17]

-

Avoid breathing vapors, mist, or spray.[1]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

-

-

Storage:

Conclusion

2-Chloro-5-fluorobenzoyl chloride is a high-value chemical intermediate whose utility is firmly grounded in the principles of organic reactivity. Its carefully designed structure allows chemists to introduce a specific functional group into molecules, paving the way for the development of new pharmaceuticals and agrochemicals. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its synthetic potential safely and effectively.

References

- SynQuest Laboratories, Inc. (n.d.). 2-Chloro-5-fluorobenzoyl chloride Safety Data Sheet.

- Guidechem. (2025). CAS 21900-51-6 | 2-CHLORO-5-FLUOROBENZOYL CHLORIDE supply.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736821, 2,4-Dichloro-5-fluorobenzoyl chloride.

- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

- Patsnap. (2021). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.

- Benchchem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.

- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.

- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride synthesis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9808, 2-Fluorobenzoyl chloride.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-5-fluorobenzoyl chloride.

- Benchchem. (n.d.). The Chemical Reactivity of 2-Chloro-5-fluorobenzaldehyde in Synthesis.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorobenzoyl chloride.

- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2,4-DICHLORO-5-FLUOROBENZOYL CHLORIDE.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Chloro-2-fluorobenzoyl chloride.

- ECHEMI. (n.d.). 21900-51-6, 2-CHLORO-5-FLUOROBENZOYL CHLORIDE Formula.

- BLD Pharm. (n.d.). 21900-51-6|2-Chloro-5-fluorobenzoyl chloride.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Chloro-2-fluorobenzoyl chloride.

- HXCHEM. (n.d.). 2-Chloro-5-fluorobenzoyl chloride/CAS:21900-51-6.

- Sigma-Aldrich. (n.d.). 2-Fluorobenzoyl chloride 99 393-52-2.

- ChemicalBook. (n.d.). 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum.

- Benchchem. (2025). The Pharmaceutical Applications of 2-Chloro-5-fluorobenzaldehyde.

- Rang, H., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry.

- National Center for Biotechnology Information. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2-Chloro-5-fluorobenzoyl chloride/CAS:21900-51-6-HXCHEM [hxchem.net]

- 6. echemi.com [echemi.com]

- 7. 21900-51-6|2-Chloro-5-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.ie [fishersci.ie]

- 10. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 11. CN104649890A - A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 12. 2,4-Dichloro-5-fluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to 2-Chloro-5-fluorobenzoyl Chloride for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-5-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical information to support its safe and effective use in laboratory and industrial settings.

Molecular and Physical Properties

2-Chloro-5-fluorobenzoyl chloride, with the CAS number 21900-51-6, is a substituted aromatic acyl chloride.[2][3] Its molecular structure, featuring a benzene ring substituted with a chlorine atom, a fluorine atom, and a reactive acyl chloride group, makes it a valuable building block in organic synthesis.

Molecular Structure

The molecular structure of 2-Chloro-5-fluorobenzoyl chloride is depicted below:

Caption: General synthesis of 2-Chloro-5-fluorobenzoyl chloride.

Experimental Protocol: Synthesis from 2-Chloro-5-fluorobenzoic Acid

The following is a representative, step-by-step protocol for the synthesis of 2-Chloro-5-fluorobenzoyl chloride from its corresponding carboxylic acid. This protocol should be performed by trained personnel in a properly equipped laboratory.

Materials:

-

2-Chloro-5-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or other suitable inert solvent

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a basic solution (e.g., sodium hydroxide) to trap the evolved HCl and SO₂ gases.

-

Charging the Flask: Charge the flask with 2-chloro-5-fluorobenzoic acid and a suitable volume of an inert solvent like anhydrous toluene.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the stirred suspension at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride and the solvent by distillation, initially at atmospheric pressure and then under reduced pressure using a rotary evaporator. The crude 2-Chloro-5-fluorobenzoyl chloride can be further purified by vacuum distillation to yield the final product.

Conclusion

2-Chloro-5-fluorobenzoyl chloride is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of complex organic molecules. A thorough understanding of its physical properties, chemical reactivity, and safe handling procedures is paramount for its effective and responsible use in research and development. The information presented in this guide is intended to provide a solid foundation for scientists and professionals working with this important compound.

References

-

PrepChem. (n.d.). Synthesis of 2-fluorobenzoyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9808, 2-Fluorobenzoyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736821, 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

- SynQuest Laboratories, Inc. (n.d.). 2-Chloro-5-fluorobenzoyl chloride Safety Data Sheet.

- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

- Google Patents. (n.d.). CN109734581A - A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4.

- Royal Society of Chemistry. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry.

- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.

- Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.

-

Chemsrc. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride | CAS#:86393-34-2. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-fluoro-. NIST WebBook. Retrieved from [Link]

- University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM.

-

SpectraBase. (n.d.). p-Fluorobenzoyl chloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-fluoro-. NIST WebBook. Retrieved from [Link]

-

Khan Academy. (2010, October 19). Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

- Various. (n.d.). Solvent Miscibility Table.

-

LabSolutions. (n.d.). 2,4-Dichloro-5-fluorobenzoyl Chloride. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

Introduction: The Molecular Identity of a Key Synthetic Intermediate

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-fluorobenzoyl Chloride

2-Chloro-5-fluorobenzoyl chloride (CAS No: 21900-51-6, Molecular Formula: C₇H₃Cl₂FO, Molecular Weight: 193.00 g/mol ) is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science.[1][2] Its utility as a building block stems from the reactivity of the acyl chloride group, which readily participates in acylation reactions, and the specific substitution pattern on the aromatic ring that influences the electronic and steric properties of the final products.

Accurate and unambiguous structural confirmation is paramount for any researcher utilizing this compound. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of 2-Chloro-5-fluorobenzoyl chloride. The presented data and protocols are synthesized from established spectroscopic principles and are designed to serve as a self-validating framework for researchers, ensuring both scientific integrity and experimental reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the definitive method for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can construct a detailed map of the molecular structure.[3][4][5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, chemical environment, and connectivity of protons in a molecule. For 2-Chloro-5-fluorobenzoyl chloride, we expect to see signals corresponding to the three protons on the aromatic ring. The electron-withdrawing nature of the two chlorine atoms and the fluorine atom deshields these protons, shifting their resonance signals downfield into the aromatic region (typically 7.0-8.5 ppm).

The splitting pattern is dictated by spin-spin coupling between adjacent protons (ortho, meta, para coupling) and coupling to the ¹⁹F nucleus. This results in a complex but highly informative set of multiplets.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~7.50 | ddd (doublet of doublet of doublets) | J(H3-H4) ≈ 8.8, J(H3-F5) ≈ 7.5, J(H3-H6) ≈ 0.5 |

| H-4 | ~7.20 | ddd (doublet of doublet of doublets) | J(H4-H3) ≈ 8.8, J(H4-F5) ≈ 4.5, J(H4-H6) ≈ 2.9 |

| H-6 | ~7.95 | dd (doublet of doublets) | J(H6-F5) ≈ 2.9, J(H6-H4) ≈ 2.9 |

Causality: The H-6 proton is ortho to the strongly electron-withdrawing carbonyl group, resulting in the most downfield shift. The H-3 and H-4 protons are subject to complex splitting due to coupling with each other and with the fluorine atom at position 5. The specific J-values for H-F coupling are crucial for unambiguous assignment.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. 2-Chloro-5-fluorobenzoyl chloride has seven unique carbon atoms. The carbonyl carbon of the acid chloride is highly deshielded and appears significantly downfield. Carbons directly bonded to halogens also exhibit characteristic shifts and, importantly, the carbons will show coupling to the fluorine atom (C-F coupling), which is observed as doublets with specific coupling constants.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C=O | ~166.0 | Small (e.g., ⁴JCF ≈ 3-5 Hz) |

| C-1 | ~133.5 | Small (e.g., ³JCF ≈ 8-10 Hz) |

| C-2 | ~135.0 | Small (e.g., ²JCF ≈ 20-25 Hz) |

| C-3 | ~118.0 | Large (e.g., ²JCF ≈ 22-26 Hz) |

| C-4 | ~129.0 | Small (e.g., ³JCF ≈ 8-10 Hz) |

| C-5 | ~162.0 | Very Large (¹JCF ≈ 250-260 Hz) |

| C-6 | ~132.5 | Small (e.g., ⁴JCF ≈ 3-5 Hz) |

Causality: The carbon directly attached to the fluorine (C-5) shows a very large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature. The other carbons show smaller two-, three-, or four-bond couplings, providing further structural confirmation.

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 15-25 mg of 2-Chloro-5-fluorobenzoyl chloride and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).[5]

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 16 ppm and an acquisition time of 2-3 seconds are typical. Co-add 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a recycle delay of 2 seconds are standard. Co-add 1024 or more scans to achieve adequate sensitivity.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and reference the chemical shifts to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

Workflow for NMR Analysis

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. [6]For volatile compounds like 2-Chloro-5-fluorobenzoyl chloride, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method.

Mass Spectrum Analysis

Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺). The most critical feature in the mass spectrum of this compound is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion and any chlorine-containing fragments.

-

Molecular Ion (M⁺): The molecular weight is 193.00. However, due to the isotopes, we will observe:

-

M⁺ peak (containing two ³⁵Cl): m/z 192 (relative intensity ~100%)

-

M+2 peak (one ³⁵Cl, one ³⁷Cl): m/z 194 (relative intensity ~65%)

-

M+4 peak (two ³⁷Cl): m/z 196 (relative intensity ~10%)

-

-

Key Fragmentation Pathways: Aromatic compounds often produce a prominent molecular ion. [7][8]The primary fragmentation involves the loss of stable neutral molecules or radicals.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Notes |

| 192 | [C₇H₃³⁵Cl₂FO]⁺ | Molecular Ion (M⁺) |

| 157 | [C₇H₃³⁵ClFO]⁺ | Loss of a Cl radical from the acyl chloride ([M-Cl]⁺). This acylium ion is typically a very stable and abundant fragment. |

| 129 | [C₆H₃³⁵ClF]⁺ | Loss of the CO group from the acylium ion ([M-COCl]⁺). This chlorofluorophenyl cation is also expected to be a major fragment. |

| 94 | [C₅H₃F]⁺ | Loss of a chloracetylene (HC≡CCl) from the [C₆H₃³⁵ClF]⁺ fragment. |

Diagram of Primary Fragmentation Pathway

Caption: Primary EI fragmentation pathway.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of 2-Chloro-5-fluorobenzoyl chloride (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution into the GC-MS system and begin data acquisition.

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions. Compare the observed spectrum to the predicted pattern.

Conclusion

The combination of NMR, IR, and MS provides a powerful and orthogonal set of data for the comprehensive characterization of 2-Chloro-5-fluorobenzoyl chloride. ¹H and ¹³C NMR confirm the specific substitution pattern and connectivity of the atoms. IR spectroscopy provides rapid confirmation of the key acid chloride functional group. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. By following the detailed protocols and understanding the causal relationships behind the spectral data presented in this guide, researchers and drug development professionals can confidently establish the identity and purity of this important chemical intermediate, ensuring the integrity of their subsequent scientific work.

References

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. Retrieved from [Link]

-

University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

-

SlideShare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]

-

Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chad's Prep®. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, April 4). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC - NIH. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2,4,5-Trifluorobenzoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluorobenzylchloride - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.9.5 [people.whitman.edu]

- 8. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

A Technical Guide to 2-Chloro-5-fluorobenzoyl Chloride: Synthesis, Commercial Availability, and Applications in Research and Development

This in-depth technical guide provides a comprehensive overview of 2-Chloro-5-fluorobenzoyl chloride (CAS No. 21900-51-6), a key chemical intermediate for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into its chemical properties, established synthesis protocols, commercial availability, key applications, and essential safety and handling procedures.

Physicochemical Properties and Molecular Structure

2-Chloro-5-fluorobenzoyl chloride is a substituted benzoyl chloride characterized by the presence of both a chlorine and a fluorine atom on the aromatic ring. This unique substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.

The molecular structure of 2-Chloro-5-fluorobenzoyl chloride is depicted below:

Caption: Molecular Structure of 2-Chloro-5-fluorobenzoyl chloride.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 21900-51-6 | [1][2] |

| Molecular Formula | C₇H₃Cl₂FO | [1][2] |

| Molecular Weight | 193.00 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 213.7 °C at 760 mmHg; 106 °C at 18 mmHg | [1][3] |

| Density | 1.462 g/cm³ | [1] |

| Flash Point | 83 °C | [1] |

| Refractive Index | 1.55 | [3] |

Commercial Availability

2-Chloro-5-fluorobenzoyl chloride is commercially available from a variety of chemical suppliers, catering to both research and industrial needs. The purity levels and available quantities can vary between suppliers. It is crucial for researchers to obtain a certificate of analysis (CoA) to verify the purity and identity of the compound before use.

| Supplier | Purity | Available Quantities |

| SynQuest Laboratories, Inc. | Not specified | Research and development quantities |

| Guidechem | Not specified | Kilogram scale |

| ChemicalBook | 99% | 1g, 10g, 100g, 1kg, 25kg |

| Apollo Scientific | Not specified | 500mg and larger |

| Oakwood Chemical | 98% | 1g, 5g, 25g, 100g |

| BLD Pharm | Not specified | Inquire for details |

| Santa Cruz Biotechnology | Not specified | Research quantities |

Synthesis of 2-Chloro-5-fluorobenzoyl Chloride

The synthesis of 2-Chloro-5-fluorobenzoyl chloride is typically achieved through the chlorination of the corresponding carboxylic acid, 2-chloro-5-fluorobenzoic acid. This conversion is a standard procedure in organic chemistry, often employing reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of bis(trichloromethyl)carbonate (triphosgene) has also been reported for similar transformations and is considered a safer alternative to phosgene.[4][5]

A generalized synthetic workflow is presented below:

Caption: Role as a key intermediate in acylation reactions.

Safety and Handling

2-Chloro-5-fluorobenzoyl chloride is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. [6] Hazards:

-

Causes severe skin burns and eye damage. [1][6]* May cause respiratory irritation. [6]* Harmful if swallowed or inhaled. [1]* Reacts with water, alcohols, strong bases, and oxidizing agents. [6] Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection (goggles), and a face shield. [6][7]* Use a suitable respirator if ventilation is inadequate.

First-Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. [6]* Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [6][7]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [6][7]* Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [6][7] Storage and Handling:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed and away from heat, sparks, and flame. [6]* Protect from moisture. [6]

Spectroscopic Data

Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are essential for the structural confirmation of 2-Chloro-5-fluorobenzoyl chloride. While the raw data is not provided here, it is often available from the suppliers or in chemical databases such as PubChem and ChemicalBook. [8][9][10][11][12]Researchers are advised to consult these resources for detailed spectral information.

Conclusion

2-Chloro-5-fluorobenzoyl chloride is a valuable and commercially available chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis is well-established, and its reactivity is well-understood, making it a reliable building block for the creation of complex molecules. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. This guide provides a foundational understanding for researchers and professionals working with this important chemical.

References

-

PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

-

Eureka | Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.

-

PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-Chloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

Fisher Scientific. (2024, February 11). SAFETY DATA SHEET - 5-Chloro-2-fluorobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (2018, January). Continuous-Flow Processes for the Production of Floxacin Intermediates: Efficient C–C Bond Formation through a Rapid and Strong Activation of Carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN109734581A - A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4.

- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

SpectraBase. (n.d.). p-Fluorobenzoyl chloride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 2-Chloro-5-fluorobenzoyl chloride [oakwoodchemical.com]

- 4. 2,4-Dichloro-5-fluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 21900-51-6|2-Chloro-5-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 10. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR [m.chemicalbook.com]

- 11. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols for Acylation Reactions with 2-Chloro-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluorobenzoyl chloride is a key building block in synthetic organic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its disubstituted phenyl ring offers a scaffold that can be further functionalized to create complex molecules with desired biological activities. The acyl chloride functional group is a highly reactive electrophile, making it an excellent reagent for acylation reactions, which involve the introduction of the 2-chloro-5-fluorobenzoyl group onto a substrate.

This comprehensive guide provides detailed application notes and protocols for the primary acylation reactions involving 2-Chloro-5-fluorobenzoyl chloride: Friedel-Crafts acylation of aromatic compounds, acylation of amines to form amides, and acylation of alcohols and phenols to form esters. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and practical utility.

Safety and Handling

2-Chloro-5-fluorobenzoyl chloride is a corrosive and moisture-sensitive compound. It will react with water, including atmospheric moisture, to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

I. Friedel-Crafts Acylation of Aromatic Compounds

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching the 2-chloro-5-fluorobenzoyl group to an aromatic ring, yielding aryl ketones.[2] These ketones are often stable, key intermediates in multi-step syntheses.

Mechanism and Scientific Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is required to generate a highly electrophilic acylium ion from the acyl chloride.[3][4] This acylium ion is then attacked by the electron-rich aromatic ring. Unlike Friedel-Crafts alkylation, the resulting ketone is deactivated towards further acylation, which advantageously prevents polysubstitution.[1]

The choice of Lewis acid is critical. Aluminum chloride is a powerful catalyst but must be used in stoichiometric amounts because it complexes with the product ketone.[2] For more activated aromatic substrates, milder Lewis acids can be employed. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), at low temperatures to control the exothermic reaction.[1]

Figure 1: Generalized workflow for Friedel-Crafts acylation.

Protocol 1: Acylation of Benzene

This protocol describes the synthesis of (2-chloro-5-fluorophenyl)(phenyl)methanone.

Materials:

-

2-Chloro-5-fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Ensure all glassware is thoroughly dried.

-

Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Stir the mixture to form a suspension.

-

Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

-

Reagent Addition:

-

Dissolve 2-Chloro-5-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.

-

Following this, add a solution of anhydrous benzene (1.1 equivalents) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.[1]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[1][5]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.[5]

-

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.[1][5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Acylation of Toluene

This protocol yields a mixture of isomers, with the para-substituted product, (2-chloro-5-fluorophenyl)(4-methylphenyl)methanone, being the major product due to steric hindrance.[6][7]

Procedure: Follow the procedure for Protocol 1, substituting toluene for benzene. Due to the formation of ortho and para isomers, purification by column chromatography is typically required to separate them.

| Substrate | Major Product | Typical Yield Range |

| Benzene | (2-chloro-5-fluorophenyl)(phenyl)methanone | 75-90% |

| Toluene | (2-chloro-5-fluorophenyl)(4-methylphenyl)methanone | 70-85% (major isomer) |

Yields are estimated based on similar reactions and may vary depending on specific conditions.

II. Amide Bond Formation: Acylation of Amines

The reaction of 2-Chloro-5-fluorobenzoyl chloride with primary or secondary amines is a robust method for synthesizing N-substituted (2-chloro-5-fluoro)benzamides. This transformation is fundamental in medicinal chemistry.

Mechanism and Scientific Rationale

This reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion and forming the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

Figure 2: Amide formation via nucleophilic acyl substitution.

Protocol 3: Acylation of Aniline

This protocol describes the synthesis of N-phenyl-2-chloro-5-fluorobenzamide.

Materials:

-

2-Chloro-5-fluorobenzoyl chloride

-

Aniline

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a fume hood, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 2-Chloro-5-fluorobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting amine.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), water, saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude amide is often a solid and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

| Amine | Product | Typical Yield Range |

| Aniline | N-phenyl-2-chloro-5-fluorobenzamide | >90% |

| Benzylamine | N-benzyl-2-chloro-5-fluorobenzamide | >90% |

Yields are generally high for this robust reaction.

III. Ester Bond Formation: Acylation of Alcohols and Phenols

2-Chloro-5-fluorobenzoyl chloride reacts with alcohols and phenols to form the corresponding esters. This is another example of nucleophilic acyl substitution.

Mechanism and Scientific Rationale

The mechanism is analogous to amide formation. However, alcohols and phenols are generally less nucleophilic than amines. Therefore, the reaction is often catalyzed by a base (like pyridine or triethylamine) which not only scavenges the HCl byproduct but also can act as a nucleophilic catalyst. For phenols, a distinction exists between C-acylation (Friedel-Crafts type) and O-acylation (esterification). O-acylation is kinetically favored, especially in the absence of a strong Lewis acid catalyst.

Figure 3: Pyridine-catalyzed esterification workflow.

Protocol 4: Acylation of Phenol

This protocol describes the synthesis of phenyl 2-chloro-5-fluorobenzoate.

Materials:

-

2-Chloro-5-fluorobenzoyl chloride

-

Phenol

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve phenol (1.0 equivalent) in a mixture of anhydrous DCM and pyridine (1.5 equivalents) in a round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.

-